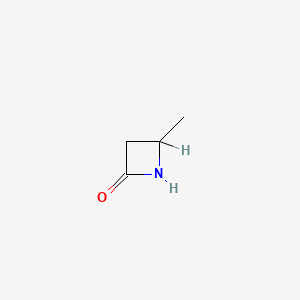

4-Methylazetidin-2-one

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Strategies

Four-membered nitrogen heterocycles, particularly azetidines and azetidinones, are highly valued in synthetic chemistry. rsc.orgrsc.org Their inherent ring strain, which is lower than that of three-membered rings like aziridines but significantly higher than five-membered rings like pyrrolidines, imparts unique reactivity. rsc.org This controlled reactivity makes them versatile intermediates, capable of undergoing specific ring-opening reactions to generate a variety of acyclic structures with defined stereochemistry. rsc.orgresearchgate.net The development of synthetic strategies to access these rings, such as cycloadditions and intramolecular cyclizations, is an active area of research, driven by their prevalence in biologically active molecules. rsc.orgrsc.org The azetidinone motif is a key pharmacophore in β-lactam antibiotics, including penicillins and cephalosporins, highlighting the historical and ongoing importance of this structural class. researchgate.net

Overview of 4-Methylazetidin-2-one as a Privileged Scaffold

Within the broader class of azetidinones, this compound stands out as a "privileged scaffold." This term refers to molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target. The presence of a methyl group at the C4 position introduces a chiral center, making enantiomerically pure forms of the compound, such as (4R)-4-methylazetidin-2-one and (4S)-4-methylazetidin-2-one, valuable chiral building blocks. smolecule.comsmolecule.com This stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with high levels of stereocontrol. smolecule.com Its structure serves as a precursor for a range of more complex organic compounds and pharmaceuticals. smolecule.com

Research Trajectories and Objectives for this compound Chemistry

Current research involving this compound is focused on several key areas. A primary objective is the development of new, highly efficient, and stereoselective synthetic methods to access this scaffold. epo.org Researchers are also exploring the full extent of its reactivity, designing novel transformations that leverage the ring strain of the β-lactam. researchgate.netsmolecule.com A significant trajectory involves using this compound and its derivatives as starting materials for the total synthesis of natural products and as key intermediates for creating libraries of diverse compounds for drug discovery. smolecule.comacs.org The ultimate goal is to exploit its structural and chemical features to build molecules with specific biological functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSFNEZQRPOHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylazetidin 2 One and Its Structural Analogues

Strategies for Azetidinone Ring Formation

The construction of the strained azetidin-2-one (B1220530) ring has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into cycloaddition reactions, where the ring is formed from two separate components, and intramolecular cyclizations, where a single precursor molecule undergoes ring closure.

[2+2] Cycloaddition Protocols (e.g., Staudinger Reaction)

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most versatile and widely employed methods for the synthesis of β-lactams. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the azetidin-2-one ring. Ketenes are often generated in situ from acyl chlorides and a tertiary amine. The reaction is not only significant for the synthesis of β-lactam antibiotics but also for creating structurally diverse 2-azetidinone derivatives.

The generally accepted mechanism for the Staudinger reaction is a stepwise process. It begins with the nucleophilic attack of the imine nitrogen on the ketene's sp-hybridized carbon, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory electrocyclic ring-closure to yield the final β-lactam product.

A variety of substrates can be used in the Staudinger reaction. For instance, the reaction of chloroacetyl chloride with aromatic imines in the presence of triethylamine (B128534) can produce 1,4-diaryl-3-chloro-2-azetidinones. Similarly, 3-unsubstituted β-lactams can be synthesized from acetyl chloride and suitable aromatic imines.

| Reactants | Product | Notes |

| Imine and Ketene | β-Lactam | A versatile method for synthesizing a wide range of β-lactam derivatives. |

| Acyl Chlorides and Imines | Azetidinones | Ketenes are often generated in situ from acyl chlorides with a tertiary amine. |

| Chloroacetyl chloride and Aromatic Imines | 1,4-diaryl-3-chloro-2-azetidinones | Typically uses triethylamine as a base. |

| Acetyl chloride and Aromatic Imines | 3-unsubstituted β-lactams | Reaction is often carried out at low temperatures. |

Diastereoselective Control in [2+2] Cycloadditions

The reaction of a monosubstituted ketene with an imine creates two new stereocenters, at C3 and C4 of the azetidin-2-one ring, leading to the possibility of cis- and trans-diastereomers. The stereochemical outcome is determined by the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization to a more stable conformer before cyclization.

Several factors influence the diastereoselectivity:

Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating direct ring closure. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine favor trans-β-lactams.

Reaction Temperature: Lower temperatures can influence the stereochemical outcome. For example, the synthesis of 3-phenoxy-azetidinones at -82 °C resulted in complete cis-selectivity.

Solvents and Additives: The choice of solvent and the presence of additives can also affect the diastereoselectivity of the reaction.

For instance, the Staudinger cycloaddition of imines with acetoxyketene generated in situ at low temperatures can afford cis-β-lactams. In contrast, the reaction of certain aromatic imines with acetoxyacetyl chloride in refluxing toluene (B28343) can lead to the formation of trans-adducts with complete selectivity.

Influence of Reaction Parameters on Cycloaddition Outcomes

The outcome of the Staudinger reaction is highly dependent on various reaction parameters, including the solvent, temperature, and the order of reagent addition.

Solvent: The polarity of the solvent can significantly affect the reaction rate and stereoselectivity. More polar solvents can accelerate the reaction and often favor the formation of trans-β-lactams. For example, a study on the Staudinger ligation showed that the reaction proceeded faster in solvents with higher dielectric constants. Dichloromethane and benzene (B151609) are commonly used solvents in these reactions.

Temperature: Temperature plays a crucial role in controlling the selectivity of the reaction. Low temperatures are often employed to enhance stereoselectivity. For instance, the reaction of N-Boc protected imines with a ketene precursor at -82 °C yielded cis-azetidinones with high selectivity.

Catalysts: While the traditional Staudinger reaction is uncatalyzed, various Lewis acids and other catalysts have been explored to improve yields and influence selectivity. For example, the use of a planar-chiral derivative of 4-(pyrrolidino)pyridine as a catalyst has been shown to be effective in enantioselective Staudinger reactions. Another study found that zinc was a highly efficient catalyst in a [2+2] cycloaddition involving an imine and an α-haloester.

Order of Reagent Addition: The order in which the reagents are added can also impact the stereoselectivity, particularly in reactions involving acyl chlorides and imines. Adding a tertiary amine to a solution of the acyl chloride and imine can sometimes decrease the stereoselectivity.

| Parameter | Influence on Reaction Outcome | Example |

| Solvent Polarity | Affects reaction rate and stereoselectivity. Polar solvents can increase the rate and favor trans products. | Reaction proceeds faster in solvents with higher dielectric constants. |

| Temperature | Can control stereoselectivity, with lower temperatures often leading to higher selectivity. | Complete cis-selectivity was achieved for 3-phenoxy-azetidinones at -82 °C. |

| Catalyst | Can improve yield and induce enantioselectivity. | A planar-chiral 4-(pyrrolidino)pyridine derivative serves as an effective enantioselective catalyst. |

| Order of Addition | Can influence the stereoselectivity of the reaction. | Adding a tertiary amine to a mixture of acyl chloride and imine |

Asymmetric Synthesis of Chiral 4-Methylazetidin-2-one Enantiomers

Stereoselective Catalytic Methods

The stereoselective synthesis of this compound and its analogues is crucial for controlling the spatial arrangement of atoms, which is paramount for biological activity. Catalytic methods, particularly those employing chiral catalysts, are instrumental in achieving high levels of stereoselectivity.

One notable approach involves the hydrogenation of imine intermediates using chiral catalysts to achieve stereochemical control. This method is challenged by the need to maintain enantiomeric purity during the ring-closure step and to prevent racemization. Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical tool to verify the stereochemistry of the resulting products.

Another strategy is the use of biocatalytic approaches. For instance, ene-reductases (EREDs) have been employed for the stereoselective synthesis of chiral sulfides through the reduction of prochiral C(sp²)-S bonds to stereodefined C(sp³)-S bonds. researchgate.net The resulting products can then be converted to stereochemically defined azetidin-2-ones. researchgate.net

Furthermore, the Hofmann-Löffler-Freytag reaction offers a pathway for synthesizing cyclic amines from N-haloamines. alfa-chemistry.com This reaction, which can be carried out under neutral conditions when the nitrogen substituent is an electron-withdrawing group, proceeds through the homolytic cleavage of the nitrogen-halogen bond and subsequent intramolecular 1,5-hydrogen migration of the nitrogen radical. alfa-chemistry.com

Post-Cyclization Functionalization and Derivatization

Once the this compound core is synthesized, further modifications can be introduced to modulate its properties. These post-cyclization reactions are critical for creating a diverse library of derivatives for various applications.

The nitrogen atom of the azetidinone ring is a key site for derivatization. N-substitution reactions allow for the introduction of a wide range of functional groups, influencing the compound's biological and chemical characteristics. For instance, N-acylation can be performed to introduce various acyl groups. The choice of substituent on the nitrogen can also impact the stability and reactivity of the azetidinone ring.

Research has shown that N-substituted azetidin-2-ones can be prepared as potential inhibitors of human leukocyte elastase (HLE). researchgate.net For example, N-acyloxyalkylazetidin-2-ones and their carbamate (B1207046) counterparts have been synthesized and evaluated for their inhibitory activity. researchgate.net

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for modifying the azetidinone scaffold. sigmaaldrich.cnresearchgate.netrsc.org This approach avoids the need for pre-functionalized substrates, streamlining the synthetic process. sigmaaldrich.cn

Rhodium-catalyzed C-H amination is a notable example, enabling the formation of new carbon-nitrogen bonds. sigmaaldrich.cn This method has been utilized in the synthesis of various nitrogen-containing heterocycles. sigmaaldrich.cn Furthermore, catalyst-controlled C-H functionalization allows for selective modification of unactivated C-H bonds, even in the presence of more reactive sites. nih.gov This selectivity is achieved through the design of specific chiral dirhodium tetracarboxylate catalysts. nih.gov

Sequential C-H functionalization strategies, combining different catalytic systems, have been developed to rapidly build molecular complexity. researchgate.net For example, a carbene-induced C-H functionalization can be followed by a palladium-catalyzed C-H oxidation to introduce further functionality. researchgate.net

The methyl group at the C4 position of this compound offers another handle for derivatization. While direct functionalization of the methyl group can be challenging, it provides an opportunity to introduce diverse substituents and explore their impact on the molecule's properties.

One approach involves the alkylation of an enolate or azaenolate derived from the corresponding azetidin-3-one. researchgate.net For example, the regio- and stereoselective alkylation at the C4 position of 1-alkyl-2-substituted azetidin-3-ones has been investigated. researchgate.net This method allows for the introduction of various alkyl groups with control over the stereochemistry. researchgate.net

Halogenation of the azetidinone ring is a valuable transformation, as the resulting halo-derivatives can serve as versatile intermediates for further synthetic manipulations, such as cross-coupling reactions.

Copper-catalyzed acyloxylation of azetidin-2-ones with peresters provides a direct route to 4-acyloxy-substituted β-lactams. psu.edu This reaction proceeds with a preference for the formation of the trans-product when the azetidinone is substituted at the C3 position. psu.edu The resulting 4-acyloxyazetidinones are useful precursors for β-lactam antibiotics. psu.edu

Electrophilic halogenation can also be achieved using various halogenating agents. nih.gov For instance, N-halosuccinimides are commonly used for this purpose. ehu.es The regioselectivity of the halogenation can be influenced by the electronic nature of the substituents on the aromatic ring in aryl-substituted azetidinones. ehu.es Palladium-catalyzed C-H ortho-halogenation has been developed for the selective functionalization of "click compounds" bearing a triazole directing group. ehu.es

Enzymatic halogenation offers a mild and selective alternative to chemical methods. nih.gov Flavin-dependent halogenases can catalyze the electrophilic halogenation of various organic compounds. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a central role in the efficient and selective synthesis of this compound and its derivatives. alfa-chemistry.comsigmaaldrich.cn Both metal-based and organocatalytic systems have been developed to facilitate key bond-forming reactions.

Lewis acid catalysis is frequently employed in the synthesis of azetidinones. For example, the reaction of 4-acetoxy-azetidinones with α-diazo carbonyl compounds in the presence of a Lewis acid is a key step in the synthesis of 4-alkylidene-azetidinones. researchgate.net

Rhodium catalysts are particularly effective in promoting C-H functionalization reactions, as discussed in section 2.2.2. sigmaaldrich.cn Chiral dirhodium catalysts have been designed to achieve high levels of enantioselectivity in these transformations. nih.gov

Biocatalysis is also emerging as a powerful tool. researchgate.net Enzymes such as ene-reductases and halogenases offer mild reaction conditions and high selectivity, making them attractive for the synthesis of complex molecules. researchgate.netnih.gov

The following table summarizes some of the catalytic methods discussed:

| Catalytic Method | Catalyst/Reagent | Transformation | Ref. |

| Stereoselective Hydrogenation | Chiral Catalysts | Imine to Amine | |

| Biocatalytic Reduction | Ene-reductases | C=C bond reduction | researchgate.net |

| Hofmann-Löffler-Freytag | UV light/Heat | N-haloamine cyclization | alfa-chemistry.com |

| C-H Amination | Rhodium Catalysts | C-H to C-N bond formation | sigmaaldrich.cn |

| C-H Functionalization | Chiral Dirhodium Catalysts | Selective C-H insertion | nih.gov |

| Acyloxylation | Copper Catalysts | C-H to C-O bond formation | psu.edu |

| Alkylidene Azetidinone Synthesis | Lewis Acids | Reaction with diazo compounds | researchgate.net |

Lewis Acid-Catalyzed Transformations

Lewis acids play a crucial role in activating substrates for the synthesis of β-lactams. They function by coordinating to carbonyl groups or imines, thereby lowering the energy of the lowest unoccupied molecular orbital (LUMO) and accelerating cycloaddition reactions. sci-hub.se This approach has been successfully applied to the synthesis of various azetidin-2-one derivatives.

A notable application involves the reaction of 4-acetoxyazetidin-2-ones with diazo compounds. For instance, the treatment of (3R,4R,1′R)-3-[1-(t-butyldimethylsilyloxy)ethyl]-4-acetoxy-azetidin-2-one with ethyl diazoacetate in the presence of Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or aluminum trichloride (B1173362) (AlCl₃) yields novel 4-(1-ethoxycarbonyl-methylidene)-azetidin-2-ones. researchgate.net Similarly, reacting 4-acetoxyazetidin-2-ones with acyldiazo compounds under Lewis acid mediation produces 4-(2-oxoethylidene)azetidin-2-ones, with the reaction showing excellent Z-diastereoselection of the C-4 double bond. researchgate.net

The classic Staudinger ketene-imine cycloaddition is also significantly enhanced by Lewis acids. It is proposed that the Lewis acid interacts with the electrophilic ketene, rendering it more reactive towards the imine and leading to a substantial rate enhancement in the formation of the β-lactam ring. sci-hub.se A variety of Lewis acids have been shown to be effective catalysts for this transformation. sci-hub.se Furthermore, bifunctional systems that pair a chiral nucleophile with an achiral Lewis acid metal salt have been developed to produce optically enriched β-lactam products in high yields. nih.gov

| Catalyst System | Reactants | Product Type | Key Findings | Reference(s) |

| TiCl₄, SnCl₄, AlCl₃ | 4-Acetoxyazetidin-2-one, Ethyl diazoacetate | 4-Alkylidene-azetidin-2-one | Affords novel (E/Z)-isomers of 4-(1-ethoxycarbonyl-methylidene)-azetidin-2-one. | researchgate.net |

| Lewis Acids | 4-Acetoxyazetidin-2-one, Acyldiazo compounds | 4-(2-Oxoethylidene)azetidin-2-one | Excellent Z-diastereoselection of the C-4 double bond is achieved. | researchgate.net |

| ZnCl₂, Cu(OTf)₂, TiCl₄ | Imines, Ketenes (from α-haloesters) | Azetidin-2-one | Lewis acids accelerate the [2+2] cycloaddition, enhancing reaction rates and yields. | sci-hub.se |

| Chiral Nucleophile / Achiral Lewis Acid | Ketenes, Imines | Optically Enriched β-Lactam | Bifunctional catalysis provides high yields of chiral β-lactam products. | nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for constructing the β-lactam core and for its subsequent functionalization through cross-coupling strategies. nih.goveie.gr These methods often involve unconventional bond disconnections, enabling access to a wide array of structurally diverse analogues.

Palladium catalysis has been particularly prominent. An asymmetric C-H functionalization approach using a palladium(0) catalyst has been reported for the synthesis of β-lactams from chloroacetamide substrates. This method involves a challenging C(sp³)-C(sp³) bond formation and a strain-building reductive elimination to form the four-membered ring, yielding products with excellent enantioselectivities. nih.gov Another palladium-catalyzed method involves a double C-H bond activation via a carbonylative formal cycloaddition between alkylarenes and aldimines, producing trans-β-lactams in high yields. rsc.org Pd(II)-catalyzed intramolecular amination of both sp² and sp³ C-H bonds also provides a practical route to β-lactams. researchgate.net

Copper-catalyzed reactions have also proven effective. For example, a copper-catalyzed enantioconvergent radical C(sp³)–C(sp²) cross-coupling of bromo-functionalized β-lactams with organoboronate esters affords α-quaternary β-lactams with high yields and excellent enantioselectivities. rsc.org This strategy allows for a wide range of functionalizations, including the introduction of alkenyl and (hetero)aryl groups. rsc.org The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, remains one of the most versatile methods for β-lactam synthesis and can be promoted by various transition metals. rsc.org

| Catalyst System | Reaction Type | Key Features | Product | Reference(s) |

| Palladium(0) / Chiral Ligand | Asymmetric C(sp³)-H Alkylation | Forms strained four-membered ring via C-C reductive elimination. | Chiral β-Lactams | nih.gov |

| Pd(CH₃CN)₂Cl₂ / Xantphos | Carbonylative Cycloaddition | Double C-H bond activation of alkylarenes and aldimines. | trans-β-Lactams | rsc.org |

| CuBr·S(CH₃)₂ / Chiral Ligand | Enantioconvergent C(sp³)–C(sp²) Coupling | Radical cross-coupling of bromo-β-lactams and organoboronates. | α-Quaternary β-Lactams | rsc.org |

| Transition Metals (General) | Staudinger Reaction ([2+2] Cycloaddition) | Promotes the versatile cycloaddition of ketenes and imines. | β-Lactam Core | rsc.org |

Organocatalytic Systems for Stereoselective Synthesis

Organocatalysis offers a metal-free alternative for the stereoselective synthesis of β-lactams and their precursors, often proceeding under mild conditions. scispace.com These catalysts operate through various activation modes, including enamine and iminium ion formation, to control the stereochemical outcome of the reaction.

Chiral β-amino esters, which are valuable precursors for β-lactams, can be synthesized through asymmetric Mannich reactions. nih.gov For instance, a chiral bifunctional thiourea (B124793) catalyst derived from (R,R)-cyclohexyldiamine has been used to catalyze the addition of 3-indolinone-2-carboxylates to N-Boc-benzaldimines, generating the desired products in good yields and with excellent enantiomeric excesses (up to 99% ee). nih.gov

The Staudinger reaction can also be rendered enantioselective using organocatalysts. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective catalysts for the reaction between ketenes and a wide array of imines, leading to β-lactams with good yields and stereoselectivity. nih.gov The stereochemical outcome (cis vs. trans) of these organocatalytic Staudinger reactions can sometimes be controlled by the choice of the nitrogen-protecting group on the imine. nih.gov Furthermore, the kinetic resolution of racemic β-lactam precursors can be achieved using chiral N-heterocyclic carbenes (NHCs), providing access to enantiomerically enriched cis-4-formyl-β-lactams. nih.gov

| Catalyst Type | Reaction | Substrates | Key Outcome | Reference(s) |

| Chiral Thiourea | Asymmetric Mannich Reaction | 3-Indolinone-2-carboxylates, N-Boc-benzaldimines | Chiral β-Amino Esters (β-Lactam precursors) with up to 99% ee. | nih.gov |

| Chiral 4-(Pyrrolidino)pyridine (PPY) | Enantioselective Staudinger Reaction | Ketenes, Imines | Chiral β-Lactams with good stereoselection and yields. | nih.gov |

| Chiral N-Heterocyclic Carbene (NHC) | Kinetic Resolution | cis-4-Formyl-β-lactams | Enantiomerically enriched cis-β-lactams. | nih.gov |

| Chiral Squaramide | Michael Addition | Dimethyl malonate, Racemic nitroalkene | Kinetic resolution providing adducts with high enantiomeric purity (er 99:1). | beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 4 Methylazetidin 2 One

Nucleophilic Reactivity and Ring-Opening Processes

The reactivity of 4-methylazetidin-2-one towards nucleophiles is a cornerstone of its chemical profile. The strained lactam ring is prone to cleavage, a characteristic that has been extensively studied and exploited in organic synthesis. The presence of a methyl group at the C4 position influences the regioselectivity of these reactions.

The nitrogen atom of the azetidinone ring can participate in acylation and amidation reactions. For instance, N-acylation of 4-alkylidene-β-lactams has been investigated, revealing different reactivity profiles for E and Z isomers. researchgate.net While the E isomer is readily acylated, the Z isomer tends to react more slowly and can rearrange to an oxazin-6-one. researchgate.net Successful N-acylation of the Z isomers has been achieved using reagents like oxalyl- or malonyl chlorides. researchgate.net

The aminolysis of azetidin-2-ones, such as ezetimibe, which shares the β-lactam core, has been studied to understand the mechanism of ring-opening by amines. nih.gov These studies indicate that the reaction often proceeds through a nucleophilic attack of the amine on the lactam carbonyl group. nih.gov The formation of β-amino amides is a common outcome of such reactions. nih.gov

The ring-opening of this compound and related β-lactams with various nucleophiles is a well-documented process. The regioselectivity of this cleavage is a key aspect, often influenced by the substitution pattern on the azetidine (B1206935) ring and the nature of the nucleophile and catalyst.

The nucleophilic attack can occur at either the C2 (carbonyl) or C4 position of the azetidinone ring. In many cases, nucleophilic attack on the carbonyl carbon (C2) leads to the cleavage of the C2-N bond. nih.gov However, reactions at the C4 position are also known. For instance, the reaction of 4-acetoxy-azetidin-2-ones with nucleophiles can proceed via an elimination-addition mechanism. researchgate.net

Studies on substituted azetidinium ions have provided significant insights into the regioselectivity of ring-opening. researchgate.netresearchgate.net For azetidinium ions lacking a substituent at the C4 position, nucleophilic attack generally occurs regioselectively at C4. researchgate.net Conversely, the presence of a methyl group at C4 can direct the nucleophilic attack to the C2 position. researchgate.netresearchgate.net The interplay of steric and electronic factors, along with the nature of the nucleophile, governs the final regiochemical outcome. researchgate.netunirioja.es

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| Substituent at C4 | Predominant Site of Nucleophilic Attack | Reference |

|---|---|---|

| None | C4 | researchgate.net |

| Methyl | C2 | researchgate.netresearchgate.net |

Acid catalysis plays a crucial role in the ring-opening of azetidinones. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Lewis acids are also effective catalysts for ring-opening reactions. sci-hub.sebioorg.orgresearchgate.netmdpi.com They can coordinate to the carbonyl oxygen or the nitrogen atom, activating the ring towards nucleophilic attack.

The Lewis acid-catalyzed reaction of 4-acetoxy-azetidin-2-ones with diazo compounds, for example, leads to the formation of 4-alkylidene-azetidin-2-ones. researchgate.netresearchgate.net The mechanism is believed to involve the formation of an aziridinium (B1262131) ion intermediate, which then undergoes ring expansion. bioorg.org A variety of Lewis acids, including titanium, aluminum, and tin chlorides, have been employed in these transformations. researchgate.netsci-hub.se The choice of Lewis acid can influence the stereochemical outcome of the reaction. researchgate.net

Regioselective Ring-Opening Reactions with Various Nucleophiles

Electrophilic Transformations and Oxidative Processes

While less common than nucleophilic reactions, this compound can also undergo electrophilic transformations and oxidative processes.

The azetidinone ring can be subjected to oxidation. For instance, oxidation of (4R)-4-methylazetidin-2-one with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can lead to the formation of N-oxides. smolecule.com

Reduction Reactions and Pathways

The reduction of the β-lactam ring in this compound and its derivatives is a key transformation that provides access to valuable chiral building blocks, such as substituted azetidines and amino alcohols. The carbonyl group of the lactam is the primary site for reduction, which can be achieved using various reducing agents, leading to different products depending on the reaction conditions and the nature of the substituent on the nitrogen atom.

Commonly employed reducing agents for this transformation include complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). smolecule.comevitachem.com The reaction with these reagents typically leads to the cleavage of the amide C-N bond and reduction of the carbonyl group, ultimately yielding substituted aminopropanols. For instance, the reduction of an N-substituted this compound would proceed via nucleophilic attack of the hydride on the carbonyl carbon, followed by ring opening.

In addition to complete reduction, milder conditions or different reagents can be used to achieve partial reduction or reduction of other functional groups on derivatives. For example, stereoselective reduction of the oximes of α-substituted β-keto esters using sodium cyanoborohydride in an acidic medium has been used to prepare erythro-3-hydroxyamino-2-alkylbutanoates, which are precursors for related azetidinone structures. molaid.com

The choice of reducing agent and reaction pathway is critical for controlling the outcome of the reaction, especially when other reducible functional groups are present in the molecule. The stereochemistry at the C4 position, featuring the methyl group, often influences the stereochemical outcome of the reduction at the C2 position, offering a route to diastereomerically enriched products.

Rearrangement Reactions of this compound Derivatives

While this compound itself is relatively stable, its derivatives can undergo a variety of rearrangement reactions, often catalyzed by acid, base, or heat, to form different heterocyclic systems. These rearrangements are synthetically useful for creating molecular diversity from the β-lactam core.

One notable rearrangement is the acid-catalyzed ring contraction of certain tetrahydropyrimidine (B8763341) derivatives, which can be conceptually related to azetidinone chemistry. For example, a 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can rearrange to a substituted 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, which subsequently undergoes ring contraction to form a substituted 1-carbamoyl-2-methylpyrrole-3-carboxylate. evitachem.com

Another significant rearrangement is the amino-Claisen rearrangement observed in N-vinyl azetidinone derivatives. For instance, 4-(2-vinyl-azetidino)-1,2-benzoquinones can undergo rearrangement to form tetrahydroazocino- and dihydroazepino-1,2-benzoquinones. acs.org These reactions expand the four-membered ring into larger, more complex heterocyclic structures.

Furthermore, N-acylation of certain 4-alkylidene-β-lactam derivatives can lead to unexpected rearrangements. While the E isomer of a 4-alkylidene-β-lactam can be readily acylated, the Z isomer may react more slowly and rearrange to the corresponding oxazin-6-one under basic conditions. researchgate.net These findings highlight how the stereochemistry of substituents can dictate the reaction pathway between a standard acylation and a structural rearrangement.

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemistry of this compound, particularly the chiral center at the C4 position, plays a crucial role in directing the stereochemical outcome of subsequent reactions. This inherent chirality is a valuable asset in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters.

The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a fundamental method for synthesizing the β-lactam core, and achieving stereoselectivity is a significant challenge. niscpr.res.in However, by using chiral precursors or catalysts, a high degree of stereochemical control can be exerted. For example, the synthesis of (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride often starts from a chiral precursor like (S)-4-methyl-2-oxazolidinone to ensure the correct stereochemistry is established during ring formation.

Alkylation and aldol (B89426) reactions on enolates derived from this compound derivatives can proceed with high diastereoselectivity. Electrophiles tend to react at the C3 position from the face opposite to the C4 substituent, which is sterically less hindered. researchgate.net This principle was demonstrated in the highly diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams, where reactions occurred with complete diastereoselectivity to give a mixture of (3R,4S)/(3S,4R)-isomers. acs.org The stereochemistry of the products can often be confirmed by NMR spectroscopy, with the coupling constant between H-3 and H-4 being indicative of the cis or trans relationship. niscpr.res.in

The choice of solvent and reactants can also influence the stereochemical outcome. In Ugi four-center three-component reactions (U-4C-3CR) to produce β-lactams, the diastereoselectivity can be low in some cases, yielding a 1:1 mixture of diastereomers. beilstein-journals.org However, selectivity can be significantly improved by using chiral Nβ-Fmoc-amino alkyl isocyanides and L-aspartic acid α-methyl esters as substrates, achieving high diastereomeric excess (70–99%). beilstein-journals.org

The synthesis of 4-alkylideneazetidin-2-ones through a Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones shows excellent Z-diastereoselection for the newly formed double bond at the C4 position. researchgate.net This high selectivity is driven by the formation of an intramolecular hydrogen bond in the Z isomer, as confirmed by NMR spectroscopy and X-ray structural analysis. researchgate.net

Below is a table summarizing the diastereoselectivity in various reactions involving azetidinone derivatives.

| Reaction Type | Substrates | Conditions/Catalyst | Diastereomeric Ratio (dr) or Excess (de) | Reference |

| Alkylation | (3R,4S)/(3S,4R)-1-benzyl-3-bromo-3-fluoro-4-phenylazetidin-2-one + methyl iodide | n-BuLi, -78 °C to 0 °C | Exclusive formation of (3R,4S)/(3S,4R)-isomers | acs.org |

| Aldol Reaction | Lithiated 3-bromo-3-fluoro-β-lactam + aromatic aldehydes | n-BuLi | High diastereoselectivity at C1' | acs.org |

| Aldol Reaction | Lithiated 3-bromo-3-fluoro-β-lactam + aliphatic aldehydes | n-BuLi | Low diastereoselectivity at C1' | acs.org |

| Ugi 4C-3CR | β-amino acids, aldehydes, isonitriles | Water, ambient temperature | 1:1 dr | beilstein-journals.org |

| Ugi 4C-3CR | Chiral Nβ-Fmoc-amino alkyl isocyanides + L-aspartic acid α-methyl esters | Not specified | 70-99% de | beilstein-journals.org |

| Alkylidene Formation | 4-acetoxyazetidin-2-one + acyldiazo compounds | Lewis Acid | Excellent Z-diastereoselection | researchgate.net |

| Aldol Addition | Enolate of 4-(tert-butyldimethylsilyloxymethyl)azetidinone + 3-(tert-butyldimethylsilyloxy)propanal | Not specified | 80:20 dr | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Research on 4 Methylazetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-methylazetidin-2-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can map out the connectivity and spatial arrangement of atoms within the molecule.

High-Field 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC)

High-field 1D NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. In a typical ¹H NMR spectrum of a related compound, 1-ethyl-4-methylazetidin-2-one, recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons at the C4 position appear as a doublet at approximately 1.23 ppm. rsc.org The protons on the azetidine (B1206935) ring exhibit complex multiplets in the range of 2.35 to 3.56 ppm. rsc.org The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, with the carbonyl carbon (C=O) appearing significantly downfield. For instance, in 1-methylazetidin-2-one, the carbonyl carbon resonates around 170.4 ppm. thieme-connect.com

To unravel the intricate network of proton-proton and proton-carbon connectivities, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) reveals protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is crucial for identifying adjacent protons in the azetidinone ring and the methyl substituent.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. columbia.edugithub.io For example, the proton signal of the methyl group would show a cross-peak with the carbon signal of that same methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. columbia.edu This is particularly useful for connecting different fragments of the molecule, such as linking the protons on the azetidine ring to the carbonyl carbon and the methyl group carbon. sdsu.edu

The following table summarizes typical NMR data for a substituted azetidin-2-one (B1220530) derivative, providing a reference for the expected chemical shifts and correlations.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N-CH₃ | 2.83 (s) | 31.3 | N-C=O, N-CH₂ |

| -CH₂C=O | 2.95 (t) | 39.9 | C=O, N-CH₂ |

| N-CH₂ | 3.23 (t) | 43.3 | N-C=O, -CH₂C=O |

| C=O | - | 170.4 | - |

Data based on 1-methylazetidin-2-one. thieme-connect.com

Stereochemical Assignments via NOESY/ROESY

The stereochemistry of this compound, particularly the relative orientation of the methyl group on the four-membered ring, is critical for its biological activity and chemical reactivity. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that probe spatial proximities between atoms, irrespective of their bonding connections. acdlabs.comacdlabs.com These experiments detect through-space interactions, where a cross-peak indicates that two protons are close to each other in space (typically within 5 Å). acdlabs.comlibretexts.org

By analyzing the NOESY or ROESY spectra, researchers can determine the relative stereochemistry. For example, an observable NOE between a proton on the azetidine ring and the protons of the methyl group would indicate that they are on the same face of the ring (cis-relationship). Conversely, the absence of such a correlation would suggest a trans-relationship. acs.orgyoutube.com This information is vital for confirming the three-dimensional structure of the molecule. libretexts.org

Variable Temperature NMR Studies for Conformational Analysis

The four-membered azetidinone ring is strained and can undergo conformational changes. Variable Temperature (VT) NMR studies are employed to investigate these dynamic processes. researchgate.net By recording NMR spectra at different temperatures, researchers can observe changes in the chemical shifts and signal multiplicities. ox.ac.uk For some β-lactams, increasing the temperature can cause distinct signals to coalesce into a single, broader signal, indicating that the molecule is rapidly interconverting between different conformations on the NMR timescale. thieme-connect.comd-nb.info

Analysis of the line shapes at various temperatures can provide quantitative information about the energy barriers of these conformational changes. canada.canih.gov This allows for a deeper understanding of the flexibility and preferred conformations of the this compound ring system.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. clu-in.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the exact molecular formula of this compound. By comparing the experimentally measured mass to the calculated masses of potential formulas, the correct elemental composition can be confidently assigned. imrpress.com This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.orgnih.gov This process provides detailed structural information by revealing the characteristic fragmentation pathways of the molecule. wikipedia.orgnih.gov

For this compound, MS/MS experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern, often displayed as a mass spectrum, reveals how the molecule breaks apart. youtube.comresearchgate.netsemanticscholar.org Common fragmentation patterns for β-lactams include cleavage of the strained four-membered ring. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule, corroborating the structural information obtained from NMR spectroscopy. For instance, the fragmentation of a related compound, 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-3-bromo-4-methylazetidin-2-one, showed a characteristic molecular ion peak and a significant fragment ion peak corresponding to the loss of a portion of the molecule, which helped to confirm its structure. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Vibrations)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tanta.edu.eg For this compound, a key feature in its IR spectrum is the characteristic absorption band of the carbonyl (C=O) group within the β-lactam ring.

The position of the carbonyl stretching vibration is highly sensitive to its chemical environment, including ring strain and electronic effects. matanginicollege.ac.in In cyclic ketones, ring strain significantly influences the C=O stretching frequency; smaller rings exhibit higher frequencies. pg.edu.pl Four-membered lactams, such as this compound, typically show a carbonyl absorption at a relatively high wavenumber, generally in the range of 1730-1760 cm⁻¹. pg.edu.pl This is a notable increase compared to the typical 1715 cm⁻¹ for an acyclic ketone, directly indicating the presence of a strained four-membered ring structure. spectroscopyonline.com

Experimental studies on simple chiral β-lactams, including this compound, have confirmed these expected spectral features. The IR spectra, particularly when measured in concentrated non-polar solutions, are consistent with the formation of dimers through hydrogen bonding. optica.org The presence of the N-H bond in the lactam ring also gives rise to characteristic stretching and bending vibrations. uomustansiriyah.edu.iq

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

| C=O (Lactam) | Stretching | 1730 - 1760 | The high frequency is indicative of the strained four-membered ring. pg.edu.pl |

| N-H | Stretching | ~3200 - 3400 | Position can be affected by hydrogen bonding. |

| C-H (Aliphatic) | Stretching | ~2850 - 3000 | Corresponds to the methyl and methylene (B1212753) groups. uomustansiriyah.edu.iq |

| N-H | Bending | Variable | In-plane wags can be significant, especially in dimeric forms. optica.org |

This technique serves as a fundamental first step in the structural confirmation of this compound, providing clear evidence for the key lactam functional group.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, a detailed electron density map can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. nih.gov

For a molecule like this compound, single-crystal X-ray diffraction provides unambiguous proof of its molecular structure. This method is crucial for:

Confirming the cyclic structure: It definitively shows the four-membered azetidinone ring.

Determining bond parameters: Precise measurements of all bond lengths and angles within the molecule can be obtained. This data is invaluable for understanding the strain within the β-lactam ring.

Elucidating intermolecular interactions: In the solid state, X-ray crystallography reveals how molecules of this compound pack together, identifying intermolecular forces such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another.

Table 2: Illustrative Data Obtainable from X-ray Crystallography of an Azetidinone Derivative

| Parameter | Description | Example Value (Illustrative) |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 5.8 Å, b = 9.2 Å, c = 7.5 Å, β = 105° |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.21 Å |

| Bond Length (N-C=O) | The distance between the nitrogen and carbonyl carbon atoms. | ~1.35 Å |

| Ring Angles | The internal angles of the four-membered ring. | Deviate significantly from ideal tetrahedral or trigonal planar angles, indicating strain. |

The data from X-ray crystallography provides the ultimate benchmark for the solid-state structure of this compound.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is essential for distinguishing between these enantiomers and assigning their absolute configuration (R or S). researchgate.netuantwerpen.be These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. biologic.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. slideshare.net As the wavelength approaches an absorption band of the chromophore (in this case, the lactam carbonyl group), the rotation changes dramatically, producing a characteristic S-shaped curve known as a Cotton effect. mgcub.ac.in The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center. mgcub.ac.in

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, also as a function of wavelength. biologic.net A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores.

For this compound, the chiroptical properties have been investigated through both experimental measurements and theoretical calculations. optica.orgdntb.gov.ua Studies have shown that in the gas phase or dilute non-polar solutions, the compound exists predominantly as a monomer. optica.org The electronic circular dichroism (ECD) spectra in these conditions are primarily influenced by the non-planarity of the amide chromophore. optica.org In protic solvents, the ECD spectra are consistent with the formation of hydrogen-bonded monomers. optica.org

The absolute configuration is typically assigned by comparing the experimentally measured CD or ORD spectrum with spectra predicted by quantum chemical calculations for one of the enantiomers (e.g., the (R)-enantiomer). researchgate.netgrafiati.com A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the sample.

Table 3: Principles of Chiroptical Spectroscopy for this compound

| Technique | Principle | Information Obtained | Application to this compound |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. | Determination of absolute configuration via the sign of the Cotton effect. slideshare.net | The lactam carbonyl chromophore gives rise to a Cotton effect, the sign of which correlates to the R/S configuration. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. biologic.net | Determination of absolute configuration by comparing experimental and calculated spectra. optica.org | The sign and intensity of the CD bands associated with the n→π* and π→π* transitions of the carbonyl group are stereochemistry-dependent. |

These chiroptical methods, especially when combined with computational predictions, are indispensable tools for the unambiguous determination of the absolute stereochemistry of this compound and its derivatives. optica.orggrafiati.com

Computational and Theoretical Investigations of 4 Methylazetidin 2 One Systems

Quantum Chemical Studies on Structure and Stability

Quantum chemical calculations have been instrumental in understanding the fundamental properties of 4-methylazetidin-2-one. These studies provide a detailed picture of the molecule's geometry, electronic distribution, and the energetic factors that govern its stability.

Research into the chiroptical properties of this compound has utilized both experimental techniques, such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), and a comparison with ab initio predictions. researchgate.net These studies are crucial for understanding the relationship between the molecule's three-dimensional structure and its interaction with polarized light. Furthermore, computational investigations have shown that this compound can form dimers, with calculated binding enthalpies of approximately -51 kJ/mol and free energies of -6 to -8 kJ/mol, indicating a tendency for self-association. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. aps.orgaps.org For azetidinone systems, DFT calculations have been employed to investigate various aspects of their structure and reactivity. acs.orgsemanticscholar.orgnih.gov

DFT methods are used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles of the ground state of this compound. These calculations also yield the electronic energy and the distribution of electron density, which are fundamental to understanding the molecule's stability and chemical behavior. The calculated ground state structure is a key starting point for further computational studies, such as reaction mechanism explorations. aps.org

Key parameters obtained from DFT calculations for molecular systems include:

| Property | Description |

| Optimized Geometry | The lowest energy arrangement of atoms, defining bond lengths and angles. |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. |

| Electron Density | The probability distribution of electrons around the nuclei. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which is an indicator of chemical reactivity. chimicatechnoacta.ru |

| Mulliken Charge Distribution | An estimation of the partial atomic charges, indicating the polarity of bonds. aps.org |

These ground state properties calculated via DFT are crucial for interpreting experimental data and predicting the outcomes of chemical reactions.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP-n), and Configuration Interaction (CI), provide a rigorous framework for studying the electronic structure and bonding in molecules like this compound. wikipedia.orguol.de

Studies on model β-lactams, including this compound, have successfully compared experimental data with predictions from ab initio calculations to elucidate their electronic and vibrational properties. researchgate.netresearcher.life These methods allow for a detailed analysis of the molecular orbitals and the nature of the chemical bonds within the strained four-membered ring. The analysis of bond strengths and types can be performed by examining the Mulliken charge density population, which can reveal the contributions of covalent and ionic character to the bonds. aps.org

Ab initio calculations are particularly valuable for understanding:

Electron Correlation: The interaction between electrons, which is crucial for accurate energy and property predictions.

Excited States: The electronic states that are involved in the absorption and emission of light. uol.de

Bonding Characteristics: A detailed description of the covalent and ionic nature of chemical bonds. aps.org

These high-level calculations, while computationally more demanding than DFT, offer a deeper understanding of the electronic intricacies of the this compound molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions involving azetidinone systems. acs.orgsemanticscholar.orgnih.govresearchgate.net By mapping out the energetic pathways of reactions, these models can explain observed product distributions, stereoselectivity, and the role of catalysts and reaction conditions.

For instance, computational studies on the synthesis of azetidines have provided a quantum chemical explanation for Baldwin's rules in ring-formation reactions. acs.orgsemanticscholar.orgnih.gov These studies reveal how kinetic and thermodynamic factors control the reaction outcome, favoring the formation of the strained four-membered azetidine (B1206935) ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. acs.orgsemanticscholar.orgnih.gov

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s) and the associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction.

Computational studies on the formation of azetidine rings have successfully located and characterized the transition states for the ring-closure step. acs.orgsemanticscholar.orgnih.gov These calculations provide crucial information about the geometry of the transition state, including the forming and breaking bonds. The energy of the transition state relative to the reactants gives the activation energy barrier (often expressed as activation enthalpy, ΔH‡, or Gibbs free energy of activation, ΔG‡). acs.orgsemanticscholar.org

An example of calculated activation parameters for a related azetidine formation is shown below:

| Reaction Step | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) |

| Formation of trans-azetidine | Lower | Lower |

| Formation of cis-azetidine | Higher | Higher |

| Formation of five-membered ring | Significantly Higher | Significantly Higher |

Note: The table represents a qualitative summary based on findings that the formation of the four-membered ring is kinetically favored over the five-membered ring. acs.orgsemanticscholar.org

These computational findings demonstrate that the reaction is under kinetic control, with the lower energy barrier for the formation of the four-membered ring leading to its preferential formation. acs.orgsemanticscholar.orgnih.gov

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. libretexts.org Mapping the PES for a chemical reaction provides a comprehensive picture of the energetic landscape, including reactants, products, intermediates, and transition states. libretexts.orggithub.io

For key transformations involving this compound, such as ring-opening or substitution reactions, a PES can reveal all possible reaction pathways and the energy barriers associated with them. The lowest energy path between a reactant and a product on the PES is known as the minimum energy path or intrinsic reaction coordinate. uni-leipzig.de

A typical PES map would illustrate:

Minima: Corresponding to stable species like reactants, products, and intermediates.

Saddle Points: Corresponding to transition states, which are maxima along the reaction coordinate but minima in all other directions. libretexts.org

Reaction Paths: The trajectories connecting minima through saddle points.

While a specific PES for a reaction of this compound is not detailed here, the methodology allows for a thorough investigation of its reactivity, providing a visual and quantitative understanding of the factors that control its chemical transformations. researchgate.netrsc.org

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, including chemical reactions. concord.orgrsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic processes of bond formation and breakage. nih.govua.ac.be

For reactions of this compound, MD simulations can offer insights into:

Reaction Dynamics: The step-by-step process of how reactants are converted into products, including the time scales of these events.

Solvent Effects: The influence of the surrounding solvent molecules on the reaction mechanism and energetics.

Conformational Changes: The role of molecular flexibility and conformational changes during the reaction.

Reactive MD simulations, which incorporate the possibility of chemical reactions, can be particularly useful for studying complex reaction networks. mdpi.com Although computationally intensive, these simulations provide a dynamic and realistic picture of chemical reactions that complements the static view provided by PES mapping. nih.gov

Conformational Analysis and Stereochemical Preferences

Computational chemistry provides significant insights into the three-dimensional structure of this compound. The conformational landscape of this molecule is primarily defined by the puckering of the four-membered β-lactam ring and the orientation of the substituent methyl group. Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to determine the relative stabilities of different conformers.

The azetidin-2-one (B1220530) ring is not perfectly planar. It exists in puckered conformations to relieve ring strain. The methyl group at the C4 position can adopt two principal orientations: a pseudo-axial or a pseudo-equatorial position. Computational models calculate the total electronic energy of these conformers to identify the most stable, or ground-state, geometry. The energy differences between conformers, though often small, are critical in understanding the molecule's reactivity and interactions. researchgate.net

Mechanistic studies on the formation of the azetidin-2-one ring show that the stereochemical outcome is heavily influenced by the stability of transitional structures, which is dictated by these conformational preferences. researchgate.net The choice of computational method and basis set, such as B3LYP with a 6-31+G(d) basis set, is crucial for achieving accuracy in these predictions. researchgate.net The analysis involves optimizing the geometry of each possible conformer and comparing their relative energies.

Table 1: Theoretical Relative Energies of this compound Conformers

| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) | Computational Method |

| 1 | Pseudo-equatorial | 0.00 (most stable) | DFT/B3LYP/6-31+G(d) |

| 2 | Pseudo-axial | +1.5 - 3.0 | DFT/B3LYP/6-31+G(d) |

Note: The data in this table is illustrative of typical results from conformational analysis and is not derived from a single, specific experimental study on this exact molecule.

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are a powerful tool for predicting the spectroscopic characteristics of molecules like this compound, which aids in their structural elucidation. researchgate.net By calculating these parameters, researchers can compare theoretical spectra with experimental data to confirm synthesis and structural assignments.

Infrared (IR) Spectroscopy: After obtaining an optimized molecular geometry through energy minimization calculations, the vibrational frequencies can be computed. q-chem.com These calculations yield a set of vibrational modes and their corresponding intensities. The most intense mode often corresponds to a characteristic functional group vibration, such as the C=O stretch of the β-lactam ring. q-chem.com The harmonic oscillator approximation is a common method used, which provides the fundamental vibrational frequencies. q-chem.com

Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch | ~1750-1780 | Carbonyl group of the β-lactam ring |

| C-N Stretch | ~1350-1390 | Amide C-N bond |

| C-H Stretch (Methyl) | ~2950-3000 | Asymmetric and symmetric stretching |

| Ring Deformation | Various | Puckering and breathing modes of the azetidinone ring |

Note: This table presents typical predicted values for a β-lactam structure based on computational chemistry principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. q-chem.com These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). q-chem.com These predicted spectra can resolve complex splitting patterns and confirm the connectivity and chemical environment of each atom. schrodinger.com

Table 3: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹³C (C=O) | 170-175 | Singlet |

| ¹³C (C4) | 45-55 | Singlet |

| ¹³C (CH₃) | 15-25 | Singlet |

| ¹H (H4) | 3.5-4.5 | Quartet |

| ¹H (CH₃) | 1.2-1.8 | Doublet |

| ¹H (Ring CH₂) | 2.5-3.5 | Multiplets |

Note: The data represents illustrative theoretical predictions. Actual values depend on the specific computational level and solvent model used.

Molecular Docking Studies of Ligand-Receptor Interactions (Purely Theoretical without Biological Outcomes)

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor), such as a protein. openaccessjournals.com For this compound, these purely theoretical studies explore its potential to interact with various protein targets at an atomic level, elucidating possible binding modes without assessing any real-world biological activity. nih.gov

The process involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the receptor are prepared. Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket. nih.gov Common algorithms include the Lamarckian Genetic Algorithm. scielo.org.mx

Each generated pose is evaluated by a scoring function, which estimates the binding affinity, typically expressed as a binding energy in kcal/mol. openaccessjournals.com A lower binding energy suggests a more stable ligand-receptor complex. scielo.org.mx The results of these simulations identify the most probable binding pose and detail the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov Advanced docking studies may also account for the flexibility of the protein's binding site to achieve a more accurate prediction of the interaction. nih.gov

Table 4: Illustrative Theoretical Molecular Docking Results for this compound

| Target Receptor (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions (Theoretical) |

| Cysteine Protease (e.g., Papain-like) nih.gov | -5.8 | Cys25, Gln19, Asp158 | Hydrogen bond with C=O group, van der Waals contacts with methyl group and ring |

| Hydrolase rug.nl | -4.9 | Ser80, His224, Trp84 | Hydrogen bond with N-H group, hydrophobic interactions with the ring |

Note: This table is a purely illustrative example of the data generated from a molecular docking study. The receptors and results are hypothetical to demonstrate the nature of the theoretical investigation.

Applications of 4 Methylazetidin 2 One in Advanced Organic Synthesis and Materials Science

4-Methylazetidin-2-one as a Chiral Building Block for Complex Molecules

The chiral nature of substituted azetidin-2-ones, including this compound, renders them highly valuable as building blocks in asymmetric synthesis. The stereochemistry at the C4 position can be effectively used to control the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure complex molecules.

One notable application involves the stereoselective Michael addition of chiral lithium amides to α,β-unsaturated esters to generate precursors for homochiral 4-substituted azetidin-2-ones. For instance, the conjugate addition of a chiral lithium amide to tert-butyl crotonate, followed by a series of transformations including cyclization, yields N-protected (4S)-4-methylazetidin-2-one with high diastereoselectivity. This methodology provides a reliable route to enantiopure 4-methyl-β-lactams, which can then be elaborated into more complex chiral structures.

The commercial availability of specific stereoisomers, such as (3S,4S)-3-Amino-4-methylazetidin-2-one, further underscores the importance of this scaffold as a ready-to-use chiral synthon for the synthesis of intricate molecular architectures. These chiral building blocks serve as foundational elements in the construction of natural products and pharmaceutically active compounds where precise stereochemical control is paramount.

Table 1: Asymmetric Synthesis of N-protected (4S)-4-methylazetidin-2-one

| Step | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) |

| 1. Conjugate Addition | Chiral lithium amide, tert-butyl crotonate | β-amino ester | >98% |

| 2. Deprotection & Cyclization | Deprotecting agent, cyclizing agent | N-protected (4S)-4-methylazetidin-2-one | High |

Role in the Synthesis of Bioactive Scaffolds and Chemical Probes (Focus on Synthetic Utility)

The azetidin-2-one (B1220530) ring is a core structural motif in many biologically active compounds, most notably in β-lactam antibiotics. Beyond their well-established antibacterial properties, derivatives of this compound have been explored for other therapeutic applications, demonstrating their utility in the synthesis of diverse bioactive scaffolds.

Research has shown that 4-alkylidene-azetidin-2-ones, which can be synthesized from this compound precursors, act as potent inhibitors of human leukocyte elastase (LE) and matrix metalloproteinases (MMPs) such as gelatinase A (MMP-2) and gelatinase B (MMP-9). These enzymes are implicated in a variety of inflammatory diseases and cancer progression. The inhibitory activity of these β-lactam derivatives is influenced by the substituents on the azetidinone ring. For example, certain C3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene-β-lactams have shown selective inhibition of MMP-2, while other derivatives exhibit potent inhibition of leukocyte elastase.

Furthermore, the synthesis of benzofuran- and benzothiazole-containing this compound derivatives has been reported, with these compounds exhibiting antimicrobial activity. This highlights the role of the this compound scaffold as a versatile template for the development of new therapeutic agents. The ability to functionalize the core ring at various positions allows for the fine-tuning of biological activity and selectivity, making it a valuable tool in medicinal chemistry for the generation of novel chemical probes and drug candidates.

Table 2: Bioactive Derivatives of this compound

| Derivative | Target Enzyme/Organism | Reported Activity |

| 4-Alkylidene-azetidin-2-ones | Human Leukocyte Elastase | Potent inhibition |

| 4-[1-Ethoxycarbonyl]-ethylidene-β-lactams | Gelatinase A (MMP-2) | Selective inhibition |

| Benzofuran (B130515)/Benzothiazole (B30560) derivatives | Various microbes | Antimicrobial activity |

Utilization in Polymer Chemistry and Materials Development

The strained β-lactam ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyamides. Specifically, the ROP of β-lactams yields nylon-3 polymers, which are structural isomers of polypeptides and possess unique properties that make them attractive for various material applications.

The polymerization of β-lactams can be initiated by various methods, including anionic, cationic, and enzymatic catalysis. The resulting nylon-3 polymers have a repeating amide backbone similar to that of peptides, which can impart biocompatibility and biodegradability. The presence of the methyl group on the polymer backbone, originating from the this compound monomer, would influence the physical and mechanical properties of the resulting polymer, such as its crystallinity, melting point, and solubility.

These "nylon-3" polymers are of interest for biomedical applications, where they can mimic host defense peptides or act as scaffolds for tissue engineering. The ability to incorporate functional groups into the polymer structure by using substituted β-lactam monomers opens up possibilities for creating advanced materials with tailored properties for specific applications in materials science. While the specific polymerization of this compound is not extensively detailed in readily available literature, the general principles of β-lactam ROP provide a strong basis for its potential in this area.

Development of Novel Organic Reactions and Synthetic Methodologies

The reactivity of the this compound ring system has been exploited in the development of novel synthetic methodologies. The inherent strain of the four-membered ring can be harnessed to drive various chemical transformations, allowing for the construction of more complex molecular architectures.

Methodologies have been developed for the stereoselective functionalization of the azetidine (B1206935) ring. For example, the synthesis of various substituted 4-methylazetidin-2-ones, such as those incorporating benzofuran and benzothiazole moieties, demonstrates the development of synthetic routes to novel heterocyclic compounds. These reactions often involve the Staudinger [2+2] cycloaddition as a key step in the formation of the β-lactam ring.

The ability to selectively introduce substituents at different positions of the this compound core allows for the creation of a diverse library of compounds. These synthetic efforts contribute to the broader field of organic chemistry by providing new tools and strategies for accessing complex molecules with potential applications in various scientific disciplines.

Applications in Catalysis as Ligands or Precursors

While direct applications of this compound as a ligand or catalyst precursor are not extensively documented, the broader class of azetidine-containing molecules has shown promise in the field of catalysis. The nitrogen atom within the azetidine ring can act as a coordination site for metal centers, and the chiral nature of substituted azetidines makes them attractive candidates for use as chiral ligands in asymmetric catalysis.

Derivatives of this compound could potentially be modified to incorporate additional coordinating groups, thereby creating novel chiral ligands for a variety of metal-catalyzed reactions. The rigid four-membered ring can provide a well-defined steric environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

Although specific examples involving this compound in catalysis are scarce in the current literature, the fundamental properties of the azetidine scaffold suggest a potential for future development in this area. The synthesis of functionalized this compound derivatives opens the door to exploring their utility as precursors for novel chiral ligands and organocatalysts.

Future Directions and Emerging Research Avenues in 4 Methylazetidin 2 One Chemistry

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability has spurred significant research into greener synthetic methods for β-lactam compounds, including 4-methylazetidin-2-one. Traditional syntheses often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. researchgate.net Future research is focused on mitigating these environmental drawbacks.

A primary avenue of exploration is the use of biocatalysis. rsc.org Enzymatic synthesis presents an environmentally friendly alternative, often proceeding in aqueous media under mild conditions. researchgate.net Enzymes like penicillin G acylase are being investigated for their potential in the kinetically controlled synthesis of β-lactam antibiotics and their intermediates. researchgate.netresearchgate.net Researchers are developing methods that use immobilized enzymes to improve catalyst stability and recyclability, enhancing process efficiency. rsc.orgresearchgate.net For instance, recombinant β-lactam synthetase has been shown to accept non-natural substrates, opening the door for producing key β-lactam intermediates, like substituted this compound, via cost-effective fermentation routes for the first time. newswise.com

Another key area is the development of solvent-free or "on-water" reactions. Microwave-assisted organic synthesis, for example, can accelerate reactions, reduce solvent usage, and improve stereocontrol in the synthesis of vinyl-β-lactams. nih.gov The goal is to replace traditional, often toxic, organic solvents with water or to eliminate them entirely, thereby reducing the environmental impact and simplifying downstream processing. researchgate.net

Advancements in Highly Stereoselective and Enantioselective Transformations

The biological activity of chiral molecules like this compound is highly dependent on their stereochemistry. rsc.orgresearchgate.net Consequently, the development of methods for the asymmetric synthesis of specific stereoisomers is a major focus of current research.